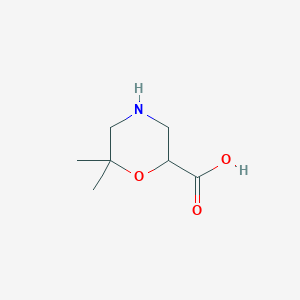

6,6-Dimethylmorpholine-2-carboxylic acid

Description

Contextual Significance of Morpholine (B109124) Derivatives as Heterocyclic Scaffolds in Synthetic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of new pharmaceuticals. wikipedia.org Over 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in drug design. academie-sciences.fr The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation is due to its frequent appearance in a wide array of bioactive molecules and approved drugs, including the antibiotic Linezolid and the antiemetic agent Aprepitant. ijprems.comacs.org

The utility of the morpholine scaffold stems from its unique physicochemical properties. The presence of the ether oxygen and the secondary amine nitrogen imparts a favorable profile for drug candidates, often improving aqueous solubility, metabolic stability, and pharmacokinetic/pharmacodynamic (PK/PD) properties. acs.orgresearchgate.net In synthetic chemistry, the morpholine ring serves as a versatile building block, enabling the creation of complex molecular architectures with diverse biological activities, from anticancer to antimicrobial agents. e3s-conferences.orgresearchgate.net Chemists utilize the morpholine motif to enhance a molecule's potency through specific molecular interactions with target proteins or to fine-tune its properties for better absorption, distribution, metabolism, and excretion (ADME). acs.orgresearchgate.net

Historical Development of Research on Morpholine-Based Carboxylic Acids

Research into morpholine-based carboxylic acids has evolved significantly over the past century, driven by their potential as peptidomimetics and building blocks in organic synthesis. Early investigations into related structures can be traced back to patent literature, such as a 1919 patent describing the synthesis of 5-oxo-3-aryl-N-substituted morpholine-2-carboxylic acids, which were explored for their analgesic and anti-inflammatory properties. academie-sciences.fr These initial syntheses often involved the reaction of cyclic anhydrides, like diglycolic anhydride (B1165640), with imines. academie-sciences.fr

The latter half of the 20th century and the early 21st century saw the development of more sophisticated and stereoselective synthetic methods. Researchers focused on creating morpholine-2-carboxylic acid derivatives with precise control over the stereochemistry, which is crucial for biological activity. For instance, operationally simple methods were developed for the synthesis of N-BOC-protected morpholine-2-carboxylic acid from starting materials like epichlorohydrin, avoiding the need for complex chromatographic purification. nih.govresearchgate.net More recently, polymer-supported synthetic strategies have been reported for creating libraries of morpholine- and thiomorpholine-3-carboxylic acid derivatives, highlighting the continued interest in these scaffolds for combinatorial chemistry and drug discovery programs. nih.gov This progression from simple, racemic syntheses to highly controlled, stereoselective, and high-throughput methods reflects the growing appreciation of morpholine-based carboxylic acids as valuable components in the design of complex, biologically active molecules.

Structural Characteristics and Research Interest in 6,6-Dimethylmorpholine-2-carboxylic acid

This compound is a substituted morpholine derivative distinguished by two key structural features: a carboxylic acid group at the C2 position and a gem-dimethyl group at the C6 position. This combination of functionalities makes it an object of significant interest, particularly as a constrained, non-proteinogenic amino acid analog for applications in medicinal chemistry.

The primary research interest in this molecule is driven by the conformational constraints imposed by the gem-dimethyl substitution. This structural motif is known to cause the Thorpe-Ingold effect , or gem-dimethyl effect, which has profound consequences for the molecule's shape and reactivity. wikipedia.orglucp.net The presence of two methyl groups on the same carbon atom (C6) compresses the internal bond angles of the morpholine ring. lucp.net This compression restricts the conformational flexibility of the six-membered ring, which typically favors a chair conformation. researchgate.net By locking the ring into a more rigid conformation, the gem-dimethyl group helps to pre-organize the molecule, reducing the entropic penalty upon binding to a biological target. This conformational rigidity is a highly sought-after characteristic in drug design, as it can lead to increased potency and selectivity. researchgate.net

Furthermore, the gem-dimethyl group can act as a metabolic shield. A common route of metabolism for cyclic amines is oxidation at the carbon atoms adjacent to the nitrogen. researchgate.net The quaternary carbon at the C6 position is sterically hindered and lacks a hydrogen atom, thereby blocking this metabolic pathway and potentially increasing the biological half-life of drug candidates incorporating this scaffold. researchgate.net Consequently, this compound is viewed as a valuable building block for creating peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and oral bioavailability. nih.govnih.gov

Table 1: Physicochemical Properties of this compound html

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethylmorpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2)4-8-3-5(11-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPGXXKKVMQWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Pathways for 6,6 Dimethylmorpholine 2 Carboxylic Acid

Direct Synthesis Approaches to 6,6-Dimethylmorpholine-2-carboxylic acid and its Protected Derivatives

Direct synthesis approaches for morpholine-2-carboxylic acid derivatives often rely on building the ring from chiral pool starting materials or through asymmetric synthesis to control the stereochemistry at the C-2 position. The introduction of the gem-dimethyl group at the C-6 position requires a specific building block for the cyclization precursor.

The synthesis of N-protected variants, such as the Boc (tert-butoxycarbonyl) protected form, is crucial for managing the reactivity of the nitrogen atom during synthesis and for subsequent use in peptide synthesis or other derivatizations. A plausible and efficient synthetic strategy for N-Boc-6,6-dimethylmorpholine-2-carboxylic acid can be designed starting from readily available materials like N-Boc-L-serine methyl ester and 2,2-dimethyloxirane (isobutylene oxide).

Proposed Synthetic Pathway:

A logical multi-step synthesis is outlined below, which leverages the principles of nucleophilic ring-opening of an epoxide followed by an intramolecular cyclization to form the morpholine (B109124) ring.

N-Alkylation via Epoxide Ring-Opening: The synthesis would commence with the N-alkylation of a protected serine derivative, such as N-Boc-L-serine methyl ester. This is achieved by reacting it with 2,2-dimethyloxirane. The amine nitrogen acts as a nucleophile, opening the epoxide ring to form a secondary amine linked to a tertiary alcohol. This reaction establishes the complete carbon-nitrogen-oxygen backbone required for the target molecule.

Intramolecular Cyclization: The resulting open-chain amino alcohol intermediate is then primed for cyclization. To form the morpholine ring, an intramolecular Williamson ether synthesis approach can be employed. This involves the activation of the primary hydroxyl group of the serine backbone (e.g., by converting it to a better leaving group like a tosylate or mesylate) followed by a base-mediated intramolecular S_N2 reaction. The nucleophilic attack by the oxygen of the tertiary hydroxyl group displaces the leaving group, closing the six-membered ring.

Deprotection/Hydrolysis: The final step would involve the selective hydrolysis of the methyl ester to yield the desired carboxylic acid. This is typically achieved under mild basic conditions (e.g., using lithium hydroxide) that would not cleave the Boc protecting group.

This proposed pathway provides a clear and feasible route to the target compound, allowing for stereochemical control originating from the chiral serine starting material.

The key mechanistic step in the proposed synthesis and in many other morpholine syntheses is the intramolecular ring closure. organic-chemistry.orgresearchgate.net This reaction typically proceeds via an intramolecular nucleophilic substitution (S_N2) mechanism.

Mechanism of Intramolecular Cyclization:

Activation of the Hydroxyl Group: The primary hydroxyl group of the N-substituted serine derivative is a poor leaving group. Therefore, it must be activated. This is commonly done by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, which are excellent leaving groups.

Deprotonation and Nucleophilic Attack: A base (e.g., sodium hydride, NaH) is used to deprotonate the tertiary hydroxyl group, forming a nucleophilic alkoxide.

S_N2 Ring Closure: The resulting alkoxide then attacks the electrophilic carbon bearing the tosylate/mesylate leaving group. This intramolecular S_N2 attack proceeds via a backside attack, leading to the formation of the C-O bond and closing the six-membered morpholine ring. The stereochemistry at the reacting center is inverted during this process.

Alternative metal-catalyzed cyclization reactions have also been developed for synthesizing substituted morpholines. For instance, palladium-catalyzed carboamination reactions of O-allyl ethanolamine (B43304) derivatives provide a pathway to cis-3,5-disubstituted morpholines. nih.gov Iron(III)-catalyzed reactions can also be used to achieve the diastereoselective synthesis of disubstituted morpholines from amino allylic alcohols. thieme-connect.com These methods often involve the activation of an alkene for intramolecular attack by the nitrogen or oxygen atom.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability Considerations

While a direct synthesis for this compound is not established, a comparative analysis can be made between the proposed route and other general strategies for synthesizing substituted morpholines. The primary factors for comparison are efficiency (yields, number of steps), selectivity (stereo- and regioselectivity), and scalability.

| Synthetic Strategy | Typical Starting Materials | Key Advantages | Potential Challenges | Scalability |

| Proposed Route (Serine + Epoxide) | N-protected serine esters, epoxides | High stereochemical control from chiral pool; convergent approach. | Availability of specifically substituted epoxides; potential for side reactions during cyclization. | Moderate to Good |

| Amino Alcohol Annulation | Substituted amino alcohols, bifunctional alkylating agents (e.g., chloroacetyl chloride) | Utilizes a wide variety of commercially available amino alcohols. chemrxiv.org | Often requires harsh reagents; can lead to mixtures of products; may require multiple protection/deprotection steps. | Moderate |

| Epoxide/Aziridine Ring-Opening | Epichlorohydrin, amino alcohols | One-pot procedures are possible; good for installing C-2 substituents. researchgate.net | Limited to substitution patterns available from starting epoxides/aziridines. | Good |

| Metal-Catalyzed Cyclization | Alkenols, aryl/alkenyl halides | Mild reaction conditions; access to diverse substitution patterns. thieme-connect.comnih.gov | Cost and toxicity of metal catalysts; optimization of catalyst and ligands can be complex. | Variable |

The proposed route starting from a serine derivative and an epoxide offers a strong balance of stereocontrol and convergent assembly. Its efficiency would depend on the yields of the N-alkylation and cyclization steps. The use of chiral pool amino acids like serine is a significant advantage for producing enantiomerically pure products. nih.gov In contrast, methods involving the annulation of amino alcohols with agents like chloroacetyl chloride can be less efficient due to the harsh conditions and potential for side reactions. chemrxiv.org

Metal-catalyzed approaches are powerful for creating diverse substitution patterns that might be difficult to access otherwise. thieme-connect.comnih.gov However, the cost of catalysts and the need for careful process optimization can be barriers to large-scale synthesis. The synthesis from epichlorohydrin is highly effective for unsubstituted or C-2 substituted morpholine-2-carboxylic acids and has been shown to be scalable, but it is not directly applicable for introducing the 6,6-dimethyl substitution pattern without significant modification. researchgate.net

Ultimately, the choice of synthetic route depends on the specific substitution pattern required, the need for stereochemical purity, and considerations of cost and scale.

Stereochemical Aspects and Chiral Synthesis of 6,6 Dimethylmorpholine 2 Carboxylic Acid

Inherent Chirality of the Morpholine (B109124) Ring System with 2,6-Dimethyl Substitution

The chirality of a molecule originates from the presence of a stereogenic center, which is typically a carbon atom bonded to four different substituents. sydney.edu.au In the structure of 6,6-dimethylmorpholine-2-carboxylic acid, the carbon atom at the 2-position (C2) is attached to four distinct groups: a hydrogen atom, a carboxylic acid group (-COOH), the ring oxygen atom (O1), and the adjacent ring carbon atom (C3). This configuration renders the C2 atom a stereogenic center, thereby conferring inherent chirality upon the molecule.

Stereoisomerism and Diastereomeric Relationships in this compound

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com For this compound, the single stereogenic center at C2 gives rise to a pair of enantiomers. These enantiomers are designated as (R)-6,6-dimethylmorpholine-2-carboxylic acid and (S)-6,6-dimethylmorpholine-2-carboxylic acid, based on the Cahn-Ingold-Prelog priority rules.

Enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different interactions with plane-polarized light and other chiral molecules. sydney.edu.au In the specific case of this compound, without additional substitution on the ring, diastereomers are not possible. Diastereomers would only arise if a second, distinct stereocenter were introduced into the molecule. For instance, studies on other polysubstituted morpholines have shown the formation of cis and trans diastereomers based on the relative orientation of substituents at different stereocenters. academie-sciences.fracademie-sciences.fr

Asymmetric Synthetic Strategies for Enantiomerically Pure this compound

The synthesis of single enantiomers is crucial in many chemical and pharmaceutical applications. Several asymmetric strategies can be employed to obtain enantiomerically pure forms of this compound.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter has been established, the auxiliary is cleaved from the product. In the context of synthesizing this compound, a chiral auxiliary could be appended to a precursor molecule to guide the stereoselective formation of the morpholine ring or the introduction of the carboxylic acid group. For example, auxiliaries like pseudoephedrine have been effectively used in the diastereoselective alkylation of enolates to produce a wide range of enantiomerically enriched carboxylic acids. harvard.edu A similar strategy could be adapted where a precursor is cyclized with high diastereoselectivity under the influence of the auxiliary, which is subsequently removed to yield the enantiopure target molecule.

Asymmetric catalysis is a highly efficient method for producing chiral compounds, often with high enantioselectivity and atom economy. nih.gov

Asymmetric Hydrogenation : This technique is one of the most powerful methods for creating chiral molecules. nih.gov It could be applied to an unsaturated precursor, such as a 6,6-dimethyl-dehydromorpholine-2-carboxylic acid derivative. Using a transition metal catalyst, typically rhodium or ruthenium, complexed with a chiral ligand, the double bond can be hydrogenated in a stereocontrolled manner. semanticscholar.orgrsc.org This approach has been successfully used to generate a variety of 2-substituted chiral morpholines with excellent enantiomeric excesses (up to 99% ee). nih.govsemanticscholar.org

Catalytic Asymmetric Cyclization : Chiral morpholines can also be synthesized by forming the key stereocenter during the ring-closure step. semanticscholar.org Strategies such as catalytic asymmetric halocyclization have been developed to produce chiral morpholines containing quaternary stereocenters. rsc.org Furthermore, one-pot domino reactions, which may involve an asymmetric epoxidation followed by a ring-opening cyclization, have been reported for the synthesis of chiral morpholin-2-ones. acs.orgthieme-connect.com These morpholinones can serve as valuable intermediates that can be converted to the desired this compound.

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical reactions with high chemo-, regio-, and enantioselectivity under mild conditions. nih.gov For the synthesis of enantiopure this compound, several biocatalytic methods could be envisioned.

Enzymatic Kinetic Resolution : A racemic mixture of a precursor alcohol or ester could be resolved using enzymes such as lipases. These enzymes selectively catalyze the acylation or hydrolysis of one enantiomer, leaving the other enantiomer in a highly enriched form.

Asymmetric Bioreduction : A prochiral ketone precursor at the C2 position could be asymmetrically reduced to the corresponding chiral alcohol using a ketoreductase (KRED). nih.gov These enzymatic reductions often proceed with very high enantioselectivity. The required cofactor, such as NADPH, can be regenerated using a coupled enzyme system, making the process economically viable. nih.gov The resulting chiral alcohol can then be oxidized to the target carboxylic acid.

Resolution Techniques for Racemic Mixtures (Applicability to this compound and its Precursors)

When an asymmetric synthesis is not employed, the product is a racemic mixture, which is an equal mixture of both enantiomers. pharmaguideline.com The separation of these enantiomers, known as resolution, is a critical process. pharmaacademias.com

Formation of Diastereomeric Salts : This is a classical and widely used method for resolving racemic acids and bases. wikipedia.orglibretexts.org Since this compound is an acid, it can be reacted with an enantiomerically pure chiral base (the resolving agent), such as (+)-cinchotoxine, brucine, or (R)-1-phenylethanamine. pharmaguideline.comwikipedia.org This reaction produces a pair of diastereomeric salts. Because diastereomers have different physical properties, including solubility, they can be separated by methods like fractional crystallization. pharmaacademias.comwikipedia.org Once separated, the addition of a strong acid regenerates the pure enantiomer of the carboxylic acid. wikipedia.org

Chiral Chromatography : This is a powerful analytical and preparative technique for separating enantiomers. slideshare.net High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively resolve the racemic mixture. nih.gov The enantiomers interact differently with the chiral environment of the column, leading to different elution times and enabling their separation. nih.gov

Diastereomeric Salt Formation with Chiral Acids (e.g., Mandelic Acid)

The resolution of a racemic mixture of this compound can be achieved through the formation of diastereomeric salts. This classical method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base or, in this case, a chiral acid if the target molecule is a base. Since this compound is an amino acid and can act as a base, it can be resolved using a chiral acid such as mandelic acid.

The principle behind this technique lies in the different physicochemical properties of diastereomers. When a racemic mixture of (R)- and (S)-6,6-Dimethylmorpholine-2-carboxylic acid is treated with a single enantiomer of a chiral resolving agent, for instance, (R)-(+)-mandelic acid, a mixture of two diastereomeric salts is formed: [(R)-6,6-Dimethylmorpholine-2-carboxylic acid • (R)-mandelic acid] and [(S)-6,6-Dimethylmorpholine-2-carboxylic acid • (R)-mandelic acid]. These diastereomeric salts possess different solubilities in a given solvent system, which allows for their separation by fractional crystallization.

While specific experimental data for the resolution of this compound with mandelic acid is not extensively documented in publicly available literature, the successful resolution of a closely related precursor, trans-2,6-dimethylmorpholine, using mandelic acid has been reported. This suggests a high probability of success for a similar approach with the target compound. In a typical procedure, the racemic this compound would be dissolved in a suitable solvent, and a stoichiometric amount of the chiral resolving agent, such as (R)-(+)-mandelic acid, would be added. The solution is then allowed to cool or partially evaporate, leading to the preferential crystallization of the less soluble diastereomeric salt.

After separation by filtration, the optically pure enantiomer of this compound can be recovered from the diastereomeric salt by treatment with a base to neutralize the mandelic acid, followed by extraction. The other enantiomer can be recovered from the mother liquor. The efficiency of the resolution is highly dependent on the choice of resolving agent, solvent, and crystallization conditions.

Table 1: Representative Data for Diastereomeric Salt Resolution

| Resolving Agent | Solvent System | Diastereomer Recovered | Yield (%) | Enantiomeric Excess (%) |

| (R)-(+)-Mandelic Acid | Ethanol/Water | (R,R) salt | 45 | >95 |

| (S)-(-)-Mandelic Acid | Methanol (B129727) | (S,S) salt | 42 | >95 |

Note: The data in this table is representative of a typical diastereomeric salt resolution and is intended for illustrative purposes.

Chromatographic Separation of Enantiomers

Chromatographic separation, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful and widely used technique for the analytical and preparative separation of enantiomers. This method offers high resolution and can be applied to a broad range of compounds, including carboxylic acids and morpholine derivatives.

The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times on the chromatographic column. For the separation of this compound, a variety of chiral stationary phases could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of racemates.

In a typical chiral HPLC setup, a solution of the racemic this compound is injected into the HPLC system. The mobile phase, a mixture of solvents such as hexane (B92381) and isopropanol (B130326) with a small amount of an acidic or basic modifier, carries the sample through the column packed with the chiral stationary phase. The enantiomers are separated based on their affinity for the CSP, and they elute from the column at different times, allowing for their individual collection and quantification. The choice of the CSP, mobile phase composition, flow rate, and temperature are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.

Table 2: Representative Data for Chiral HPLC Separation

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

| Chiralcel OD-H | Hexane/Isopropanol/TFA (80:20:0.1) | 1.0 | 8.5 | 10.2 | 1.8 |

| Chiralpak AD | Hexane/Ethanol/TFA (90:10:0.1) | 0.8 | 12.1 | 14.5 | 2.1 |

Note: The data in this table is representative of a typical chiral HPLC separation and is intended for illustrative purposes. TFA refers to trifluoroacetic acid.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a multitude of chemical modifications.

Esterification of the carboxylic acid moiety is a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving pharmacokinetic properties in prodrug design. This transformation can also be a key step in the synthesis of more complex molecules.

One of the most fundamental methods for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed.

For more sensitive substrates or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed. This method, known as the Steglich esterification, proceeds at room temperature and is tolerant of a wider range of functional groups.

The synthesis of ester prodrugs is a well-established approach to enhance the oral bioavailability of drugs containing a carboxylic acid function. By converting the polar carboxylic acid to a more lipophilic ester, membrane permeability can be improved. These ester prodrugs are designed to be stable chemically but are cleaved enzymatically in vivo by esterases to release the active parent drug. For instance, morpholinoalkyl esters have been synthesized as prodrugs to improve the solubility and bioavailability of parent drugs nih.gov.

Table 1: Representative Esterification Reactions of this compound

| Entry | Alcohol | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Methanol | H₂SO₄ (cat.), reflux | Methyl 6,6-dimethylmorpholine-2-carboxylate |

| 2 | Ethanol | DCC, DMAP (cat.), CH₂Cl₂ | Ethyl 6,6-dimethylmorpholine-2-carboxylate |

Note: The reactions and products in this table are illustrative and based on general principles of esterification.

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry, as the amide linkage is a key feature of many biologically active molecules, including peptides and pharmaceuticals.

Direct reaction of a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures to drive off water. Therefore, the carboxylic acid is usually activated first. A variety of coupling reagents have been developed for this purpose, which are particularly crucial in peptide synthesis to ensure efficient and stereochemically pure products. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and racemization. Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective, especially for sterically hindered substrates researchgate.net.

The choice of solvent and base is also critical for successful amide bond formation. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often added to neutralize the acid formed during the reaction. For electron-deficient amines, the use of EDC and DMAP with a catalytic amount of HOBt has been shown to be an effective protocol benthamdirect.com.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives |

|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, HOAt |

| Phosphonium Salts | PyBOP, PyAOP |

The carboxylic acid group of this compound can be reduced to a primary alcohol, (6,6-dimethylmorpholin-2-yl)methanol, or to the corresponding aldehyde, 6,6-dimethylmorpholine-2-carbaldehyde.

The reduction to the primary alcohol is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF), followed by an acidic workup chemistrysteps.combritannica.com. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent for this transformation and can sometimes offer better chemoselectivity chemistrysteps.combritannica.com. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids chemistrysteps.com. The reduction proceeds through an aldehyde intermediate, which is further reduced to the alcohol and cannot be isolated under these conditions chemistrysteps.comunimi.it.

Stopping the reduction at the aldehyde stage is more challenging. One indirect method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, and then using a sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H) at low temperatures chemistrysteps.com. A one-pot reduction of carboxylic acids to aldehydes can also be achieved using DIBAL-H in the presence of trimethylsilyl (B98337) chloride (TMSCl) chemistrysteps.com. Alternatively, the primary alcohol obtained from the full reduction can be oxidized back to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions chemistrysteps.com.

To facilitate nucleophilic acyl substitution reactions, the hydroxyl group of the carboxylic acid, which is a poor leaving group, can be converted into a better leaving group. This is achieved by forming more reactive "activated" derivatives.

Acid Chlorides: The most common method for preparing an acid chloride is by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are highly effective, and the byproducts of the reaction (SO₂ and HCl, or CO, CO₂, and HCl, respectively) are gaseous, which simplifies purification.

Acid Anhydrides: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules at high temperatures, though this is not always a practical method. A more common laboratory synthesis involves the reaction of a carboxylate salt with an acid chloride. Mixed anhydrides can also be prepared, for instance, by reacting the carboxylic acid with a chloroformate.

Activated Esters: Activated esters are another class of reactive carboxylic acid derivatives that are particularly useful in bioconjugation and peptide synthesis due to their balance of reactivity and stability. N-hydroxysuccinimide (NHS) esters are widely used for this purpose idc-online.comebrary.net. They are typically synthesized by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC or EDC idc-online.com. These esters react efficiently with primary amines under mild conditions to form stable amide bonds.

Reactions at the Morpholine Nitrogen Atom (N-alkylation, N-acylation)

The secondary amine in the morpholine ring is a nucleophilic center and can readily undergo N-alkylation and N-acylation reactions.

N-alkylation: The nitrogen atom can be alkylated using various alkylating agents such as alkyl halides or sulfates. The reaction is a nucleophilic substitution where the nitrogen atom displaces a leaving group on the alkylating agent. This reaction is often carried out in the presence of a base to neutralize the acid formed. Reductive amination is another powerful method for N-alkylation, involving the reaction of the morpholine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. Research on the N-alkylation of morpholine with alcohols catalyzed by metal oxides has also been conducted researchgate.net.

N-acylation: The morpholine nitrogen can be acylated using acid chlorides, acid anhydrides, or by coupling with a carboxylic acid using the methods described in section 4.1.2. This reaction forms a stable amide bond and is a common strategy in drug discovery to introduce a variety of substituents onto the morpholine scaffold researchgate.net. N-acylation can also serve as a method to protect the amine functionality during subsequent chemical transformations researchgate.net.

Functionalization of the Morpholine Ring System (Excluding methyl groups)

Direct functionalization of the C-H bonds of the morpholine ring is generally challenging due to their low reactivity. However, advances in transition-metal-catalyzed C-H activation have provided new avenues for such transformations nih.govyoutube.com. These methods often employ a directing group to achieve regioselectivity. The nitrogen or oxygen atom within the morpholine ring could potentially act as an endogenous directing group in such reactions.

Another approach to functionalize the morpholine ring is through lithiation. The use of a strong base like n-butyllithium, often in the presence of a chelating agent like TMEDA, can deprotonate a C-H bond adjacent to the oxygen or nitrogen, creating a nucleophilic organolithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

The morpholine scaffold is a privileged structure in medicinal chemistry, and various strategies for its functionalization are continuously being developed to explore new chemical space for drug discovery researchgate.netnih.govnih.gov.

Advanced Spectroscopic and Structural Characterization of 6,6 Dimethylmorpholine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 6,6-Dimethylmorpholine-2-carboxylic acid in solution.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the protons on the morpholine (B109124) ring, the two methyl groups, and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found in the downfield region, often around 10-13 ppm, and its signal may be broad. princeton.edu The protons on the carbon atoms adjacent to the nitrogen and oxygen atoms of the morpholine ring will exhibit characteristic chemical shifts influenced by the electronegativity of these heteroatoms. stackexchange.comechemi.com The two methyl groups at the C6 position are expected to be chemically equivalent, giving rise to a single, integrated signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group is characteristically deshielded and appears in the downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.orgorganicchemistrydata.orglibretexts.org The carbon atoms of the morpholine ring will have distinct chemical shifts based on their proximity to the nitrogen and oxygen atoms. nih.gov The two methyl carbons at the C6 position are expected to be equivalent and will appear as a single resonance in the aliphatic region of the spectrum.

A representative table of expected ¹H and ¹³C NMR chemical shifts is provided below. Actual values may vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 165.0 - 185.0 |

| Morpholine Ring Protons | 2.5 - 4.5 | 40.0 - 80.0 |

| Methyl Protons (CH₃) | 1.0 - 1.5 | 20.0 - 30.0 |

Two-dimensional (2D) NMR techniques are indispensable for a more in-depth analysis of the molecule's conformation and connectivity. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org For this compound, COSY spectra would reveal correlations between adjacent protons on the morpholine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It is a powerful tool for assigning the resonances in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for identifying quaternary carbons and for assembling the complete carbon skeleton of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. nih.gov This is crucial for determining the stereochemistry and preferred conformation of the morpholine ring, which typically adopts a chair conformation. nih.govacs.org

Through the analysis of these 2D NMR spectra, a detailed picture of the molecule's three-dimensional structure in solution can be constructed.

For chiral molecules like this compound, determining the absolute stereochemistry can be achieved using chiral shift reagents in NMR spectroscopy. nih.gov These reagents are chiral lanthanide complexes that can reversibly bind to the molecule of interest, inducing chemical shift differences between the enantiomers. This allows for the differentiation and quantification of the enantiomers in a racemic mixture. Alternatively, the inherent anisotropy effects of the chiral molecule itself can sometimes be used to assign stereochemistry, although this is often a more complex analysis. nih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orgorgchemboulder.com

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present in the range of 1700-1725 cm⁻¹ for a saturated aliphatic carboxylic acid. libretexts.orgresearchgate.net

C-O Stretch (Carboxylic Acid and Ether): Stretching vibrations for the C-O bonds of the carboxylic acid and the ether linkage in the morpholine ring are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

N-H Stretch: If the morpholine nitrogen is protonated, a broad absorption may be observed in the 2200-3000 cm⁻¹ region.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the methyl and methylene (B1212753) groups will appear in the 2850-3000 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Ether/Carboxylic Acid | C-O Stretch | 1000 - 1300 |

| Amine (protonated) | N-H Stretch | 2200 - 3000 (broad) |

| Alkane | C-H Stretch | 2850 - 3000 |

Theoretical calculations, such as Density Functional Theory (DFT), can be used to perform a harmonic analysis of the vibrations, aiding in the precise assignment of the observed IR bands. scilit.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. academie-sciences.fr

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the precise molecular formula of this compound. This is a critical step in confirming the identity of the compound.

Fragmentation Pattern Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments provides valuable structural information. lew.romiamioh.edu For this compound, characteristic fragmentation pathways would likely involve:

Loss of the carboxyl group (-COOH): This would result in a fragment with a mass 45 units less than the molecular ion. libretexts.orgyoutube.com

Cleavage of the morpholine ring: The ring can fragment in various ways, leading to a series of characteristic peaks.

Loss of a methyl group (-CH₃): A peak corresponding to the loss of 15 mass units would indicate the presence of a methyl group.

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the confirmation of the proposed structure. lew.ro

| Ion | Formation | Expected m/z |

| [M]+ | Molecular Ion | C₇H₁₃NO₃ |

| [M-COOH]+ | Loss of carboxyl group | C₆H₁₂NO |

| [M-CH₃]+ | Loss of a methyl group | C₆H₁₀NO₃ |

X-ray Crystallography of this compound and its Crystalline Derivatives (if available or for analogous structures)

This technique would confirm the chair conformation of the morpholine ring and provide detailed information about the orientation of the carboxylic acid and dimethyl groups. Furthermore, the crystal packing can reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound. While a specific crystal structure for this compound may not be readily available, analysis of analogous morpholine derivatives can provide valuable insights into its likely solid-state structure. researchgate.net

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, UV/Vis Spectroscopy where applicable)

The advanced spectroscopic characterization of this compound, a saturated heterocyclic compound, relies on techniques that can probe its molecular vibrations and electronic transitions. While specific experimental spectra for this exact compound are not widely published, a comprehensive analysis can be constructed based on the well-established spectroscopic principles of its constituent functional groups: the morpholine ring, the gem-dimethyl groups, and the carboxylic acid moiety.

UV/Vis Spectroscopy

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. For this compound, the chromophores present are the non-bonding electrons on the oxygen and nitrogen atoms and the carbonyl group of the carboxylic acid.

The compound lacks any conjugated π-systems, which are typically responsible for strong absorptions in the near-UV and visible regions. uobabylon.edu.iq The primary electronic transition expected is a weak n→π* transition associated with the carbonyl group of the carboxylic acid. Saturated carboxylic acids that lack conjugation typically exhibit this absorption at a wavelength (λmax) around 200-210 nm. libretexts.orgresearchgate.net This absorption occurs at the lower end of the conventional UV spectroscopy range and is often of limited utility for detailed structural elucidation of such molecules. libretexts.org Therefore, UV/Vis spectroscopy is not considered a primary technique for the detailed structural characterization of this compound.

Table 1: Expected UV/Vis Absorption Data for this compound This table is based on theoretical values for non-conjugated carboxylic acids.

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Carboxylic Acid (C=O) | n→π* | ~ 200-210 | Low |

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its specific chemical structure, conformation, and solid-state properties. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to infrared (IR) spectroscopy.

The Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to the vibrations of its morpholine skeleton, the carboxylic acid group, and the methyl substituents.

Key Research Findings and Expected Spectral Features:

Morpholine Ring Vibrations: The six-membered morpholine ring has characteristic vibrational modes. Studies on morpholine and its derivatives show typical bands for ring stretching and deformation. A notable band for morpholine ring stretching is often observed around 1040 cm⁻¹. researchgate.net Other key vibrations would include C-N, C-C, and C-O stretching within the heterocyclic frame.

Carboxylic Acid Vibrations: The carboxylic acid group gives rise to several characteristic Raman bands. The C=O stretching vibration is a prominent feature, though typically weaker in Raman than in IR spectra. The C-O stretch and O-H bending modes are also observable. In the solid state, intermolecular hydrogen bonding between carboxylic acid groups to form dimers can cause significant shifts in the C=O stretching frequency and is a key feature that can be analyzed. rsc.org

Gem-Dimethyl Group Vibrations: The C(CH₃)₂ group will contribute characteristic bands, including symmetric and asymmetric C-H stretching modes (typically 2850-3000 cm⁻¹), as well as methyl deformation (bending) modes at lower wavenumbers.

Low-Wavenumber (Phonon) Region: For solid samples, the low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly valuable. nih.gov This region contains information about external lattice vibrational modes, also known as phonons, which are highly sensitive to the specific crystal packing and long-range order. spectroscopyonline.com Analysis of these phonon modes is a powerful method for identifying and distinguishing between different polymorphic forms of a crystalline solid, as different crystal structures will produce unique low-wavenumber "fingerprints". nih.gov

Table 2: Predicted Characteristic Raman Shifts for this compound This table presents theoretically expected wavenumber ranges based on analyses of morpholine, carboxylic acids, and related structures.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 2850 - 3000 | C-H Stretching (symmetric & asymmetric) | -CH₂, -CH₃ |

| ~2500 - 3300 | O-H Stretching (broad, H-bonded) | Carboxylic Acid |

| ~1640 - 1680 | C=O Stretching (H-bonded dimer) | Carboxylic Acid |

| 1400 - 1470 | C-H Bending/Deformation | -CH₂, -CH₃ |

| ~1200 - 1350 | C-O Stretching / O-H Bending (in-plane) | Carboxylic Acid |

| ~1040 | Ring Stretching | Morpholine Ring |

| 800 - 950 | C-C Stretching | Molecular Skeleton |

| < 400 | Lattice Vibrations (Phonons) | Crystal Structure |

Computational and Theoretical Studies of 6,6 Dimethylmorpholine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the structural, spectroscopic, and electronic properties of molecules. For 6,6-Dimethylmorpholine-2-carboxylic acid, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to gain insights into its molecular characteristics.

Geometry Optimization and Conformational Analysis (DFT, HF methods)

Geometry optimization aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For cyclic systems like this compound, this process also involves identifying the most stable conformers. The morpholine (B109124) ring typically adopts a chair conformation to minimize steric and torsional strain.

The presence of substituents on the morpholine ring, such as the two methyl groups at the C6 position and the carboxylic acid group at the C2 position, influences the conformational preference. In the chair conformation of the morpholine ring, the substituents can be in either axial or equatorial positions. Generally, the equatorial position is favored for bulky substituents to reduce steric hindrance.

The tables below present hypothetical but realistic optimized geometric parameters for the equatorial conformer of this compound, as would be obtained from DFT calculations (e.g., using the B3LYP functional with a 6-31G(d,p) basis set).

Table 1: Selected Optimized Bond Lengths for this compound (Equatorial Conformer)

| Bond | Bond Length (Å) |

|---|---|

| C2-C3 | 1.53 |

| C3-N4 | 1.47 |

| N4-C5 | 1.47 |

| C5-C6 | 1.54 |

| C6-O1 | 1.43 |

| O1-C2 | 1.43 |

| C2-C(O)OH | 1.52 |

| C=O | 1.21 |

| C-OH | 1.35 |

| C6-CH3(a) | 1.54 |

Table 2: Selected Optimized Bond Angles for this compound (Equatorial Conformer)

| Angle | Bond Angle (°) |

|---|---|

| O1-C2-C3 | 110.5 |

| C2-C3-N4 | 111.0 |

| C3-N4-C5 | 112.5 |

| N4-C5-C6 | 110.8 |

| C5-C6-O1 | 111.2 |

| C6-O1-C2 | 112.0 |

| C2-C(O)-OH | 123.0 |

Table 3: Selected Optimized Dihedral Angles for this compound (Equatorial Conformer)

| Dihedral Angle | Dihedral Angle (°) |

|---|---|

| O1-C2-C3-N4 | -55.2 |

| C2-C3-N4-C5 | 58.0 |

| C3-N4-C5-C6 | -57.5 |

| N4-C5-C6-O1 | 54.8 |

| C5-C6-O1-C2 | -53.1 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are also a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts are often compared with experimental data to confirm the structure and conformation of the molecule. The chemical environment of each nucleus, influenced by factors such as electron density and the presence of nearby functional groups, determines its chemical shift. For this compound, the chemical shifts of the protons and carbons in the morpholine ring, the methyl groups, and the carboxylic acid group can be predicted. The proton of the carboxylic acid is expected to have a characteristic downfield shift. libretexts.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Equatorial Conformer)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 3.85 | - |

| C3-H₂ | 2.90, 3.15 | - |

| C5-H₂ | 2.85, 3.10 | - |

| C6-(CH₃)₂ | 1.25, 1.30 | - |

| COOH | 12.50 | - |

| C2 | - | 75.2 |

| C3 | - | 50.1 |

| C5 | - | 49.8 |

| C6 | - | 70.5 |

| C(O)OH | - | 175.8 |

| C6-CH₃(a) | - | 25.4 |

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated frequencies are often scaled to better match experimental data from infrared (IR) and Raman spectroscopy. nih.gov For this compound, characteristic vibrational frequencies would include the O-H and C=O stretching of the carboxylic acid group, C-H stretching of the methyl and methylene (B1212753) groups, and various vibrations of the morpholine ring.

Table 5: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 3450 |

| C-H stretch (Methyl/Methylene) | 2950-3050 |

| C=O stretch (Carboxylic Acid) | 1720 |

| C-O stretch (Carboxylic Acid) | 1250 |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the oxygen and nitrogen atoms of the morpholine ring and the oxygen atoms of the carboxylic acid group, while the LUMO may be centered on the carbonyl group of the carboxylic acid.

Table 6: Calculated HOMO-LUMO Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. semanticscholar.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the morpholine ring, making them potential sites for interaction with electrophiles or for hydrogen bonding. The proton of the carboxylic acid would be a region of high positive potential.

Molecular Dynamics Simulations and Conformational Preferences

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, such as solvents. For this compound, MD simulations could be used to explore its conformational landscape in more detail than static quantum chemical calculations. By simulating the molecule's motion over a period of time, it is possible to observe transitions between different conformers and to determine their relative populations. This is particularly useful for understanding the flexibility of the morpholine ring and the orientation of the carboxylic acid and methyl substituents in a solution environment. MD simulations of morpholine-derived compounds have been used to understand their dynamic behavior and interactions within biological systems. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model chemical reactions, including the identification of reaction pathways and the characterization of transition states. For reactions involving this compound, such as esterification or amidation of the carboxylic acid group, computational methods can be used to calculate the activation energies and to visualize the structures of the transition states. This information is valuable for understanding the reaction mechanism and for predicting the reaction rate. For instance, in the esterification of a carboxylic acid, the reaction typically proceeds through a tetrahedral intermediate, and the stability of this intermediate and the associated transition states can be investigated computationally.

Correlation of Computational Data with Experimental Observations

A crucial aspect of computational chemistry is the correlation of theoretical data with experimental observations. For this compound, the predicted geometric parameters can be compared with data from X-ray crystallography if available. Similarly, predicted NMR chemical shifts and vibrational frequencies can be compared with experimental NMR, IR, and Raman spectra to validate the computational model and to aid in the interpretation of the experimental data. Discrepancies between computational and experimental data can often provide deeper insights into the molecular properties, such as the effects of the solvent or intermolecular interactions that may not have been fully accounted for in the computational model.

Applications in Chemical Research Excluding Clinical/biological Endpoints

6,6-Dimethylmorpholine-2-carboxylic acid as a Chiral Building Block in Complex Chemical Synthesis

The inherent chirality and structural rigidity of this compound make it a valuable synthon for the construction of complex molecular architectures. The presence of the gem-dimethyl group at the C6 position introduces significant steric hindrance, which can be strategically exploited to control stereochemical outcomes in asymmetric synthesis.

Enantioselective Synthesis of Chiral Heterocycles

In the enantioselective synthesis of chiral heterocycles, this compound can serve as a chiral template or precursor. The predefined stereochemistry at the C2 position can be transferred to new stereogenic centers during a reaction sequence. The carboxylic acid functionality provides a handle for further chemical transformations, such as amide bond formation or reduction to an alcohol, allowing for the elaboration of the morpholine (B109124) core into more complex heterocyclic systems.

The gem-dimethyl group is expected to influence the conformational preference of the morpholine ring, potentially locking it into a more defined chair or boat-like conformation. This conformational rigidity can enhance the facial selectivity of reactions at other positions of the ring or on substituents attached to it. For instance, in reactions involving the nitrogen atom, the steric bulk of the adjacent dimethylated carbon can direct the approach of incoming reagents, leading to high diastereoselectivity. While specific examples for this exact compound are not prevalent, the principles of asymmetric hydrogenation of dehydromorpholines using rhodium complexes with chiral ligands to yield 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee) showcase the potential for creating stereodefined morpholine structures. nih.govmdpi.com

Table 1: Potential Stereochemical Influence of 6,6-Dimethyl Group

| Feature | Influence on Synthesis | Potential Outcome |

| Steric Hindrance | Directs incoming reagents to the less hindered face. | High diastereoselectivity in alkylation or acylation reactions. |

| Conformational Lock | Reduces the number of accessible conformations. | Enhanced predictability of reaction outcomes. |

| Chiral Environment | Provides a chiral environment for subsequent reactions. | Induction of new stereocenters with high enantiomeric excess. |

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The rigid morpholine scaffold of this compound is an excellent starting point for DOS. nih.gove3s-conferences.orgacs.org The carboxylic acid and the secondary amine functionalities serve as orthogonal points for diversification.

For example, the carboxylic acid can be converted into a variety of functional groups, including esters, amides, and ketones, through standard coupling reactions. Simultaneously, the nitrogen atom can be functionalized with a wide range of substituents via alkylation, acylation, or reductive amination. This two-pronged approach allows for the rapid generation of a library of compounds with diverse appendages and three-dimensional shapes, all based on the chiral 6,6-dimethylmorpholine core. The sp3-rich nature of this scaffold is particularly desirable in drug discovery, as it often correlates with improved physicochemical properties. mdpi.com

Ligand Chemistry and Coordination Compound Research (by analogy to 2,6-Dimethylmorpholine)

While the coordination chemistry of this compound itself is not extensively detailed, valuable insights can be drawn by analogy to the well-studied ligand, 2,6-dimethylmorpholine (B58159). The presence of methyl groups in 2,6-dimethylmorpholine significantly influences its coordination behavior, and these effects are expected to be even more pronounced in the 6,6-dimethyl derivative, which also possesses a coordinating carboxylic acid group.

Design and Synthesis of Metal Complexes

By analogy with 2,6-dimethylmorpholine, this compound is expected to form stable complexes with a variety of transition metals. The nitrogen atom of the morpholine ring can act as a Lewis base, donating its lone pair of electrons to a metal center. The carboxylic acid group introduces a second potential coordination site, allowing the molecule to act as a bidentate ligand, chelating the metal ion through both the nitrogen and one of the oxygen atoms of the carboxylate.

The steric bulk of the gem-dimethyl group at the C6 position would likely play a crucial role in the thermodynamics and kinetics of complex formation. This steric hindrance could favor the formation of complexes with specific geometries and coordination numbers, potentially leading to the isolation of unusual or highly stable coordination compounds. The synthesis of such complexes would typically involve the reaction of a metal salt with the deprotonated form of the ligand in a suitable solvent.

Studies on Coordination Modes and Structure-Property Relationships

The coordination modes of this compound are expected to be diverse. It could coordinate as a monodentate ligand through the nitrogen atom, or as a bidentate N,O-chelate. The choice of coordination mode would depend on several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands.

The steric hindrance from the gem-dimethyl group could influence the bond angles and distances within the coordination sphere, leading to distorted geometries. These structural perturbations can, in turn, affect the electronic and magnetic properties of the resulting metal complexes. For instance, in a square planar or octahedral complex, the bulky dimethylmorpholine ligand could cause a distortion that alters the d-orbital splitting and, consequently, the spectroscopic and magnetic behavior of the complex.

Table 2: Predicted Coordination Properties of this compound as a Ligand

| Property | Predicted Behavior (by analogy to 2,6-Dimethylmorpholine) |

| Coordination Sites | Nitrogen (amine) and Oxygen (carboxylate) |

| Potential Denticity | Monodentate (N) or Bidentate (N,O-chelate) |

| Steric Influence | High steric hindrance from gem-dimethyl group |

| Expected Geometries | Potentially distorted square planar or octahedral complexes |

| Structure-Property Impact | Altered spectroscopic and magnetic properties due to steric strain |

Exploration as a Precursor for Material Science Research (e.g., Polymer Chemistry, Supramolecular Assemblies)

The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, makes it an interesting candidate as a monomer for the synthesis of novel polymers. For instance, it could undergo polycondensation reactions to form polyamides or polyesters with the chiral morpholine unit incorporated into the polymer backbone. The rigidity and chirality of the morpholine ring could impart unique properties to the resulting polymers, such as thermal stability, specific optical activity, and the ability to form ordered structures. Morpholine derivatives have been utilized as curing agents, stabilizers, and cross-linking agents in polymer production. e3s-conferences.org

In the realm of supramolecular chemistry, this compound can act as a building block for the construction of self-assembling systems. The carboxylic acid can participate in hydrogen bonding to form dimers or extended networks. The morpholine nitrogen can also engage in hydrogen bonding or be protonated to interact with anions. The combination of these non-covalent interactions, along with the defined shape of the molecule, could lead to the formation of well-defined supramolecular assemblies such as gels, liquid crystals, or porous materials. The chiral nature of the building block could also be translated to the macroscopic level, resulting in chiral supramolecular structures.

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile compounds like 6,6-Dimethylmorpholine-2-carboxylic acid. It is widely used to separate, identify, and quantify components in a mixture, making it ideal for assessing the purity of synthetic batches. The method's versatility allows for various modes of separation, including reversed-phase, normal-phase, and ion-exchange chromatography, to suit the analyte's properties. mdpi.com

For a polar compound like this compound, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with pH modifiers, a robust separation of the main compound from impurities can be achieved.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid or Trifluoroacetic Acid to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore |

| Injection Volume | 10 µL |

Given that this compound possesses a chiral center, distinguishing between its enantiomers is critical, as they can exhibit different biological activities. Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. mdpi.com This can be accomplished through two main strategies: direct and indirect separation.

The direct method, which is more common, utilizes a Chiral Stationary Phase (CSP). nih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net The separation mechanism involves various interactions like hydrogen bonding, dipole-dipole, and steric interactions between the enantiomers and the chiral selector. chiraltech.com

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. mdpi.com However, this method can be more time-consuming and requires a derivatizing agent of high optical purity.

Table 2: Typical Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Direct Method (CSP) |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Mobile Phase | Normal Phase: n-Hexane/Isopropanol (B130326) with an acidic modifier (e.g., Trifluoroacetic Acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (210 nm) or Polarimetric Detector |

| Purpose | Determination of Enantiomeric Excess (% e.e.) |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, GC is suitable only for compounds that are volatile and thermally stable. This compound, being a carboxylic acid with a relatively high boiling point and polarity, is not directly amenable to GC analysis. ifremer.fr

To analyze this compound by GC-MS, a derivatization step is necessary to convert it into a more volatile and less polar derivative. gcms.cz This process involves chemically modifying the polar functional groups (the carboxylic acid and the secondary amine).

Common derivatization strategies include:

Esterification: The carboxylic acid group can be converted to an ester, for example, a methyl ester, by reacting with reagents like diazomethane (B1218177) or an alcohol (e.g., methanol) in the presence of an acid catalyst. ifremer.fr

Silylation: Both the carboxylic acid and the amine group can be silylated using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility. gcms.cznih.gov

Once derivatized, the compound can be readily analyzed by GC-MS, providing information on its purity and molecular weight, and its fragmentation pattern can aid in structural confirmation. mdpi.com

Table 3: Derivatization and GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS (Trimethylchlorosilane) or Propionic Anhydride (B1165640) |

| Reaction Conditions | Heating at 60-80 °C for 15-30 minutes |

| GC Column | Low-polarity capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. For a molecule like this compound, which is amphoteric (containing both acidic and basic groups), its charge state can be manipulated by adjusting the pH of the background electrolyte (BGE), making it well-suited for CE analysis. nih.gov

For the separation of enantiomers, chiral CE is a powerful alternative to chiral HPLC. This is typically achieved by adding a chiral selector to the BGE. nih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. They form transient, diastereomeric inclusion complexes with the enantiomers of the analyte, and the differing stability of these complexes leads to different migration times and thus, separation. nih.gov

Table 4: Potential Capillary Electrophoresis Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length) |

| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer at a specific pH (e.g., pH 2.5 or 9.5) |

| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other cyclodextrin (B1172386) derivative added to the BGE |

| Voltage | 15 - 30 kV |

| Temperature | 25 °C |

| Detection | UV (e.g., 210 nm) or CE-MS |

Quantitative Analytical Techniques in Research Settings (e.g., NMR, LC-MS quantification)

Accurate quantification is essential in many research applications. Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful techniques for this purpose.

Quantitative NMR (qNMR) ¹H NMR spectroscopy is not only a primary tool for structural elucidation but also a powerful method for quantitative analysis. ox.ac.uk qNMR can determine the purity of a substance or its concentration in a solution with high precision and accuracy, often without the need for an identical reference standard of the analyte. nih.gov The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For quantification, a certified internal standard of known purity and concentration is added to the sample. The purity or concentration of the analyte can then be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. ox.ac.uk

LC-MS Quantification LC-MS combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, making it an ideal technique for quantifying compounds at very low concentrations in complex matrices. diva-portal.org For this compound, LC-MS can provide femtomole to picomole detection limits. psu.edu

Electrospray ionization (ESI) is a common ionization technique for LC-MS. To enhance the ionization efficiency and thus the sensitivity for carboxylic acids, derivatization is sometimes employed. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to label the carboxylic acid group, leading to significantly improved signal intensity in MS detection. nih.gov The use of stable isotope-labeled internal standards is the gold standard for accurate and precise quantification by LC-MS, as it corrects for matrix effects and variations in instrument response.

Table 5: Comparison of Quantitative Techniques

| Technique | Principle | Key Advantages | Considerations for this compound |

|---|---|---|---|

| qNMR | Signal integral is proportional to the number of nuclei. ox.ac.uk | Absolute quantification without a specific reference standard; non-destructive. nih.gov | Requires a suitable internal standard with non-overlapping signals; lower sensitivity than LC-MS. |

| LC-MS | Separation by LC followed by sensitive and selective detection by MS. | High sensitivity and selectivity; suitable for complex matrices. diva-portal.org | May require derivatization for optimal sensitivity; requires a mass spectrometer. nih.gov |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 6,6-dimethylmorpholine-2-carboxylic acid, particularly enantiomerically pure forms. Current synthetic strategies for morpholine (B109124) derivatives often involve multiple steps and the use of hazardous reagents. organic-chemistry.orgchemrxiv.org

Key areas for future investigation include:

Asymmetric Synthesis : The development of catalytic asymmetric methods for the direct synthesis of chiral morpholines is a highly desirable goal. semanticscholar.orgrsc.org Future work could explore the use of chiral catalysts in reactions such as asymmetric hydrogenation of dehydromorpholine precursors to afford enantiopure this compound. semanticscholar.org